Indazole
Overview
Description
Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring with a chemical formula of C7H6N2 . It is also known as benzopyrazole . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases .
Synthesis Analysis
Indazole derivatives have been synthesized using various methods . For instance, the synthesis of 1H-indazoles is achieved from o-aminobenzoximes by the selective activation of the oxime in the presence of the amino group . Another method involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .
Molecular Structure Analysis
Indazoles consist of three tautomeric forms: 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .
Chemical Reactions Analysis
Indazoles undergo various chemical reactions. For instance, they can be unselectively protected under strongly basic conditions to give a mixture at N-1 and N-2 . Under mildly acidic conditions, regioselective protection at N-2 takes place .
Physical And Chemical Properties Analysis
Indazole has a molecular weight of 118.14 g/mol . It consists of a benzene and pyrazole ring . The tautomerism in indazoles greatly influences their physical properties .
Scientific Research Applications
Synthesis and Medicinal Importance
Indazole, a heterocyclic compound, plays a significant role in biological and pharmaceutical applications. Notably, it serves as a building block for pharmaceuticals with anti-bacterial, anti-depressant, and anti-inflammatory properties. Its fused aromatic 1H and 2H-indazoles demonstrate anti-hypertensive and anti-cancer properties. The synthesis of novel heterocyclic systems using indazole has been extensively researched due to these diverse biological activities (Gaikwad et al., 2015).
Therapeutic Applications
Indazole derivatives exhibit a broad range of biological activities, making them a focal point in developing novel therapeutic agents. These derivatives have shown promising anticancer and anti-inflammatory activities and applications in treating disorders involving protein kinases and neurodegeneration. Their significant pharmacological importance stems from being the basic structure in many compounds with therapeutic value (Denya et al., 2018).
Antiparasitic Properties
Indazole analogues have demonstrated effective medicinal properties for treating parasitic diseases. The development of new inhibitors with indazole moieties promises advancements in antiparasitic medication, including anti-protozoal, anti-fungal, and antiamoebic inhibitors (Paul et al., 2022).
Versatility in Biological Activities
Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties. This versatility suggests a need for further exploration of indazole's medicinal properties for various pathological conditions (Thangadurai et al., 2012).
Pharmacological Properties
Indazole and its N-oxide derivatives have been studied extensively for bioactive properties such as anticancer, antimicrobial, antiparasitic, and others. Recent developments in medicinal chemistry have led to compounds with contraceptive activities, treatments for osteoporosis, inflammatory disorders, and neurodegenerative diseases (Cerecetto et al., 2005).
Kinase Inhibitors for Cancer Treatment
Indazole derivatives have been used in synthesizing specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases, for anticancer drugs. They have shown efficacy in treating lung, breast, colon, and prostate cancers (Tandon et al., 2021).
Safety And Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . They have been used for the targeted treatment of lung, breast, colon, and prostate cancers . The current development of indazole derivatives as kinase inhibitors and their application as anticancer agents have been compiled in recent years .
properties
IUPAC Name |
1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOFTOLAUCFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075374 | |
Record name | Indazole | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |
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Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1H-Indazole | |
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Vapor Pressure |
0.00148 [mmHg] | |
Record name | 1H-Indazole | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Indazole | |
CAS RN |
271-44-3 | |
Record name | Indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271443 | |
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Record name | 1H-Indazole | |
Source | DTP/NCI | |
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Record name | 1H-Indazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26336 | |
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Record name | Indazole | |
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Record name | Indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.436 | |
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Record name | INDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4VQE5C03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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